molecular formula C12H16N2O2 B12517530 N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine

Cat. No.: B12517530
M. Wt: 220.27 g/mol
InChI Key: FROKIZCRFKFDTG-UHFFFAOYSA-N
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Description

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 5-methoxy-2-nitroaniline with tert-butyl isocyanide under acidic conditions can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives .

Scientific Research Applications

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butylbenzo[d]oxazol-2(3H)-one: Another oxazole derivative with similar structural features.

    2-methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.

    2-ethoxybenzo[d]oxazole: Exhibits antifungal properties.

Uniqueness

N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-tert-butyl-5-methoxy-1,3-benzoxazol-2-amine

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)14-11-13-9-7-8(15-4)5-6-10(9)16-11/h5-7H,1-4H3,(H,13,14)

InChI Key

FROKIZCRFKFDTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=C(O1)C=CC(=C2)OC

Origin of Product

United States

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